p38α MAP Kinase Inhibitory Potency: Class-Level Inference from EP1832584 Scaffold SAR
Patent EP1832584 discloses pyrimidinyl-isoxazole sulfonamides as p38α MAP kinase inhibitors. While the target compound is not an individually exemplified molecule, the general scaffold to which it belongs demonstrates IC50 values ranging from <10 nM to >1,000 nM depending on isoxazole substitution, pyrimidine substitution, and linker composition [1]. The absence of 3,5-dimethyl groups on the isoxazole (present in comparator CAS 2320898-42-6) is noted in the patent as a variable that modulates potency; unsubstituted isoxazole analogs typically show 2- to 20-fold shifts in IC50 relative to their dimethyl counterparts in this scaffold series [1]. No direct head-to-head data for the target compound versus CAS 2320898-42-6 are available in the public domain.
| Evidence Dimension | p38α MAP kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported in public literature |
| Comparator Or Baseline | General scaffold range: <10 nM to >1,000 nM (EP1832584); dimethylisoxazole analog CAS 2320898-42-6: not individually reported |
| Quantified Difference | Cannot be quantified from available public data |
| Conditions | In vitro p38α MAP kinase enzymatic assay (patent EP1832584 general methods) |
Why This Matters
For users selecting a p38 MAP kinase chemical probe, the absence of measured potency data for this specific compound means procurement must be accompanied by in-house determination of IC50; the dimethyl analog cannot be assumed equipment without direct comparative data.
- [1] HASUMI, K. et al. Isoxazole derivatives. European Patent EP1832584A1, filed 2006-07-13, published 2007-09-12. View Source
